2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonamide group, and a pentyl chain.
Preparation Methods
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The synthetic route generally includes the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide formation:
Attachment of the pentyl chain: This step involves the alkylation of the amide nitrogen with a pentyl halide under basic conditions.
Chemical Reactions Analysis
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide can be compared with other similar compounds such as:
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has a similar core structure but differs in the substituents attached to the nitrogen atom.
6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide: This compound has a similar dibenzo[c,e] core but contains a phosphorus atom instead of sulfur.
Dibenzo[c,e][1,2]oxaborinin-6-ol: This compound also shares a similar core structure but contains a boron atom.
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pentylacetamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-3-6-11-21-19(23)13-22-17-10-9-14(20)12-16(17)15-7-4-5-8-18(15)26(22,24)25/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,21,23) |
InChI Key |
FDBJTSUYJKRVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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